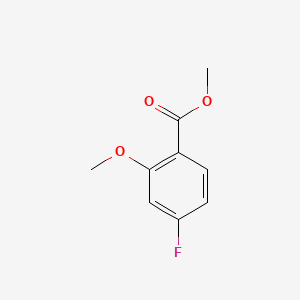

Methyl 4-fluoro-2-methoxybenzoate

Description

The exact mass of the compound Methyl 4-fluoro-2-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-fluoro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUAEPNTXDJBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437147 | |

| Record name | 4-Fluoro-2-methoxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204707-42-6 | |

| Record name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204707-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 4-fluoro-2-methoxybenzoate" chemical properties

Integrated Synthesis, Characterization, and Application Protocols

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS: 204707-42-6) is a critical fluorinated aromatic intermediate used extensively in the synthesis of pharmacophores, particularly tyrosine kinase inhibitors (e.g., EGFR targets) and advanced agrochemicals.[1] Its structural duality—possessing an electrophilic ester moiety and a nucleophilic-susceptible fluorinated core—makes it a versatile scaffold for divergent synthesis. This guide provides a validated technical framework for its synthesis, purification, and downstream functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates confirmed experimental values to establish a baseline for quality control (QC) and identification.

| Property | Specification |

| IUPAC Name | Methyl 4-fluoro-2-methoxybenzoate |

| CAS Number | 204707-42-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 134–136 °C |

| Boiling Point | ~232 °C (at 760 mmHg) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| SMILES | COC1=CC(F)=CC=C1C(=O)OC |

Validated Synthesis Protocol

Objective: High-yield conversion of 4-fluoro-2-methoxybenzoic acid to its methyl ester via Fischer Esterification.

3.1. Reaction Logic

While acid chlorides (using

3.2. Step-by-Step Methodology

Reagents:

-

4-Fluoro-2-methoxybenzoic acid (1.0 eq)

-

Methanol (Anhydrous, 10-15 volumes)

-

Sulfuric Acid (conc.

, 0.5 eq)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 4-fluoro-2-methoxybenzoic acid and Methanol. Stir until a suspension forms.

-

Catalysis: Add concentrated

dropwise over 5 minutes. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline/low Rf) should disappear, replaced by the higher Rf ester.

-

Workup:

-

Purification:

-

Wash combined organics with Brine.

-

Dry over anhydrous

, filter, and concentrate. -

Recrystallization: If the crude solid is colored, recrystallize from minimum hot Methanol or a Hexane/EtOAc mixture.

-

Downstream Functionalization & Reactivity

The utility of Methyl 4-fluoro-2-methoxybenzoate lies in its two "handles": the ester and the fluoride.

4.1. Hydrazide Formation (Linker Synthesis)

The ester group is readily converted to a hydrazide, a common linker in bioconjugation and heterocyclic synthesis (e.g., forming 1,3,4-oxadiazoles).

-

Reagent: Hydrazine hydrate (

). -

Conditions: Reflux in Ethanol for 4 hours.

-

Outcome: Formation of 4-fluoro-2-methoxybenzohydrazide.

4.2. Nucleophilic Aromatic Substitution (

)

The Fluorine at the 4-position is activated by the electron-withdrawing ester group (para-position), though the electron-donating methoxy group (meta to fluorine) slightly deactivates it. Strong nucleophiles (e.g., amines, thiols) can displace the fluorine under elevated temperatures, allowing for library generation of 4-substituted-2-methoxybenzoates.

Visualization of Synthetic Pathways[10]

The following diagram illustrates the synthesis flow and downstream branching logic.

Figure 1: Synthesis and Functionalization Pathway of Methyl 4-fluoro-2-methoxybenzoate.

Process Logic: Purification Decision Tree

In industrial scaling, choosing the right purification method is vital for cost control.

Figure 2: Purification Decision Logic for Methyl 4-fluoro-2-methoxybenzoate.

Safety & Handling (GHS Standards)

Signal Word: Warning

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling.[3][4][5] |

| H315 | Causes skin irritation | Wear nitrile gloves and lab coat. |

| H319 | Causes serious eye irritation | Wear safety goggles (ANSI Z87.1). |

| H335 | May cause respiratory irritation | Handle in a fume hood. |

Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed to prevent hydrolysis by ambient moisture.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid (Precursor Data). Retrieved January 30, 2026, from [Link]

-

Khan, K. M., et al. (2006). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (Demonstrates hydrazide synthesis methodology). Retrieved January 30, 2026, from [Link]

Sources

Technical Monograph: Methyl 4-fluoro-2-methoxybenzoate

This technical guide is structured as a high-level compound monograph designed for medicinal chemists and process engineers. It prioritizes actionable synthetic utility and specific application in modern drug discovery (e.g., AZD5462 synthesis) over generic descriptions.

CAS Registry Number: 204707-42-6 Chemical Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

Executive Summary & Chemical Identity

Methyl 4-fluoro-2-methoxybenzoate is a specialized fluorinated building block used extensively in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Unlike simple benzoates, the specific 2-methoxy-4-fluoro substitution pattern imparts unique electronic properties: the ortho-methoxy group provides steric bulk and electron donation, while the para-fluorine atom modulates metabolic stability and enables nucleophilic aromatic substitution (SₙAr) under specific conditions.

Recent industrial applications highlight its role as a precursor in Iridium-catalyzed C–H activation workflows, notably in the synthesis of oral relaxin family peptide receptor 1 (RXFP1) agonists like AZD5462 .

Physicochemical Profile

| Property | Specification | Notes |

| Appearance | Solid (Low Melting) | Often appears as a off-white crystalline solid or supercooled liquid. |

| Melting Point | 134–136 °C (Lit.) | Note: Commercial samples often exhibit lower ranges due to polymorphic forms; parent acid melts at ~191–195 °C. |

| Boiling Point | ~265 °C (Predicted) | High boiling point makes it suitable for high-temp catalytic reactions. |

| Solubility | DMSO, MeOH, DCM | Lipophilic; sparingly soluble in water. |

| LogP | ~2.3 (Predicted) | Suitable for fragment-based drug discovery (FBDD). |

Synthetic Pathways & Manufacturing Logic

The synthesis of Methyl 4-fluoro-2-methoxybenzoate is typically approached via the esterification of its parent acid. However, the generation of the parent acid is the critical quality-determining step.

A. Primary Synthesis: Esterification

The most robust protocol involves the acid-catalyzed Fischer esterification of 4-fluoro-2-methoxybenzoic acid (CAS: 394-42-3).

-

Reagents: Methanol (solvent/reactant), H₂SO₄ (catalyst).

-

Conditions: Reflux, 4–6 hours.[1]

-

Workup: Concentration, neutralization (NaHCO₃), and recrystallization from hexanes/EtOAc.

B. Retrosynthetic Logic (Parent Acid Production)

The parent acid is not trivial to synthesize with high regioselectivity via electrophilic fluorination. The preferred industrial route involves Nucleophilic Aromatic Substitution (SₙAr) on a difluoro-intermediate or oxidation of the corresponding aldehyde.

Figure 1: Synthetic logic flow. The 2-position is more activated for SₙAr due to the inductive effect of the ortho-carboxyl group, allowing selective methoxylation.

Applications in Drug Discovery: The AZD5462 Case Study

The true value of Methyl 4-fluoro-2-methoxybenzoate lies in its utility as a scaffold for Late-Stage Functionalization . A prime example is its use in the manufacture of AstraZeneca's RXFP1 agonist, AZD5462.

Critical Protocol: Iridium-Catalyzed C–H Borylation

In this advanced workflow, the benzoate serves as the substrate for a sterically controlled C–H activation. The 2-methoxy and 1-ester groups direct the incoming boryl group to the meta position (C5), which is sterically accessible and electronically favorable.

Reaction Scheme:

-

Substrate: Methyl 4-fluoro-2-methoxybenzoate.[2]

-

Catalyst System: [Ir(COD)OMe]₂ (Precatalyst) + dtbpy (Ligand).

-

Reagent: B₂pin₂ (Bis(pinacolato)diboron).

-

Outcome: Formation of the 5-pinacolatoboron species, followed by oxidation to the 5-hydroxy derivative.

Why this matters: This allows for the installation of a hydroxyl group (phenol) on a highly substituted ring without using harsh electrophilic nitration/reduction sequences that could affect the fluorine atom.

Figure 2: The C-H activation workflow used in modern pharmaceutical manufacturing (e.g., AZD5462) to functionalize the 5-position.[3]

Analytical Characterization (Quality Control)

For researchers synthesizing or sourcing this material, the following NMR profile serves as a self-validating standard.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.85 – 7.95 | dd | 1H | H-6 | Deshielded by carbonyl; couples with H-5 and F (long range). |

| 6.65 – 6.75 | dd | 1H | H-3 | Shielded by ortho-OMe; large ³J_H-F coupling (~10-11 Hz). |

| 6.60 – 6.70 | ddd | 1H | H-5 | Adjacent to F; complex splitting pattern. |

| 3.90 | s | 3H | COOCH₃ | Ester methyl singlet. |

| 3.88 | s | 3H | Ar-OCH₃ | Methoxy singlet (slightly shielded relative to ester). |

QC Note: The presence of a broad singlet around 10-11 ppm indicates hydrolysis to the parent acid (impurity).

Handling & Safety (HSE)

-

GHS Classification: Warning.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture.

-

Reactivity: Avoid strong oxidizing agents and strong bases (hydrolysis risk).

References

-

AstraZeneca. (2022). Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation. ChemRxiv.[3] Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide (MMP-13 Inhibitor). PubMed.[1][5] Retrieved January 30, 2026, from [Link]

Sources

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2015138895A1 - Hepatitis b core protein allosteric modulators - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemscene.com [chemscene.com]

- 5. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

Molecular Structure & Application Guide: Methyl 4-fluoro-2-methoxybenzoate

This guide details the molecular structure, synthesis, and reactivity profile of Methyl 4-fluoro-2-methoxybenzoate , a critical pharmacophore intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

Executive Summary & Identification

Methyl 4-fluoro-2-methoxybenzoate is a tri-substituted benzene derivative characterized by a "push-pull" electronic system. The electron-withdrawing ester and fluorine groups compete with the electron-donating methoxy group, creating a unique reactivity landscape for electrophilic and nucleophilic substitutions. It serves as a primary building block for synthesizing 4-fluoro-2-methoxy-5-nitroaniline , a key intermediate for indole- and pyrimidine-based kinase inhibitors.

| Property | Data |

| CAS Registry Number | 204707-42-6 |

| IUPAC Name | Methyl 4-fluoro-2-methoxybenzoate |

| Molecular Formula | C |

| Molecular Weight | 184.16 g/mol |

| Physical State | Solid (Off-white crystalline powder) |

| Melting Point | 134–136 °C |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

Molecular Architecture & Electronic Effects

The reactivity of this molecule is dictated by the interplay of three substituents on the benzene ring.

Electronic Map

-

Position 1 (Ester, -COOCH

): Strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It deactivates the ring but directs incoming electrophiles to the meta position (Position 3 or 5). -

Position 2 (Methoxy, -OCH

): Strong Electron Donating Group (EDG) via resonance (+M). It strongly activates the ortho (Position 3) and para (Position 5) sites. -

Position 4 (Fluorine, -F): Weakly deactivating via induction (-I) but donating via resonance (+M). It directs ortho/para.

Conformational Analysis

The methoxy group at C2 typically adopts a planar conformation coplanar with the aromatic ring to maximize

Regioselectivity Consensus

In Electrophilic Aromatic Substitution (e.g., Nitration), the C5 position is the most reactive.

-

C3: Sterically hindered by the flanking Methoxy and Fluorine groups.

-

C5: Activated by the para-Methoxy group and ortho-Fluorine; less sterically hindered than C3.

-

C6: Deactivated by the inductive effect of the adjacent ester.

Synthetic Pathways

Method A: Fischer Esterification (Standard Industrial Route)

The most robust synthesis involves the acid-catalyzed esterification of 4-fluoro-2-methoxybenzoic acid.

-

Reagents: Methanol (solvent/reactant), H

SO -

Conditions: Reflux, 4–6 hours.

-

Purification: Crystallization from cold methanol or hexanes.

Method B: Nucleophilic Aromatic Substitution (S Ar)

Starting from methyl 2,4-difluorobenzoate, the methoxy group is introduced via regioselective substitution.

-

Mechanism: The ester group activates the ortho-fluorine (C2) and para-fluorine (C4) towards nucleophilic attack. The C2 position is kinetically favored due to the proximity to the electron-withdrawing carbonyl (inductive stabilization of the Meisenheimer complex).

-

Reagents: NaOMe (1.05 eq), MeOH, -10 °C to 0 °C.

-

Critical Control: Temperature must be controlled to prevent bis-substitution (formation of 2,4-dimethoxybenzoate).

Figure 1: Primary synthetic routes. The Esterification route (Blue) is preferred for purity; the SnAr route (Red) requires strict temperature control.

Reactivity Profile & Drug Development Utility

The primary utility of this scaffold is its conversion into the 5-nitro derivative, a precursor to aniline-based EGFR inhibitors.

Protocol: Regioselective Nitration

Objective: Synthesis of Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

-

Preparation: Dissolve Methyl 4-fluoro-2-methoxybenzoate (1.0 eq) in concentrated H

SO -

Nitration: Dropwise addition of fuming HNO

(1.1 eq) maintaining internal temp < 10 °C. -

Quench: Pour onto crushed ice. The product precipitates as a yellow solid.

-

Mechanism: The -OCH

group directs the nitronium ion (NO

Figure 2: Downstream transformation into the 5-nitroaniline pharmacophore used in EGFR inhibitors.

Analytical Characterization (Predicted)

The NMR spectrum is distinct due to the coupling of protons with the fluorine atom (

H NMR (400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.88 | dd | 1H | H-6 | |

| 6.75 | dd | 1H | H-3 | |

| 6.68 | dt | 1H | H-5 | |

| 3.91 | s | 3H | -OCH | (Methoxy) |

| 3.86 | s | 3H | -COOCH | (Ester Methyl) |

Note: H-3 is significantly shielded by the adjacent methoxy group and appears as a doublet of doublets due to strong coupling with the ortho-fluorine.

C NMR (100 MHz, CDCl )

-

C4 (C-F): ~166 ppm (doublet,

Hz). -

C2 (C-OMe): ~160 ppm (doublet,

Hz). -

Methoxy/Methyl: ~56 ppm (-OCH

), ~52 ppm (-COOCH

Safety & Handling

-

GHS Classification: Irritant.

-

Hazard Statements:

-

Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong bases to prevent hydrolysis.

References

-

ChemicalBook. (2024). 4-Fluoro-2-methoxybenzoic acid methyl ester Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). (2020). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2024).[6] Methyl 4-fluoro-2-methoxybenzoate Product Specification. Retrieved from [6]

-

World Intellectual Property Organization (WIPO). (2018). WO2018207120 - A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline.[7] Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]

- 5. 4-FLUORO-2-METHOXYBENZOIC ACID METHYL ESTER | 204707-42-6 [amp.chemicalbook.com]

- 6. 4-ブロモ-2-メトキシ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

"Methyl 4-fluoro-2-methoxybenzoate" spectroscopic data

Spectroscopic Characterization & Synthetic Utility in Kinase Inhibitor Development

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6 ) is a critical pharmacophore building block, most notably serving as a key intermediate in the convergent synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (Tagrisso). Its structural integrity—defined by the precise regiochemistry of the fluorine and methoxy substituents—is paramount for the binding affinity of the final drug candidate.

This guide provides a definitive spectroscopic profile and synthesis protocol for researchers. Unlike standard data sheets, this document focuses on the causality of spectral features, particularly the heteronuclear coupling effects of the fluorine atom, to enable rapid and confident structural validation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Methyl 4-fluoro-2-methoxybenzoate |

| CAS Number | 204707-42-6 |

| Molecular Formula | C |

| Molecular Weight | 184.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 58–62 °C (typical range for pure ester) |

| Solubility | Soluble in MeOH, DCM, EtOAc; insoluble in water |

Spectroscopic Analysis

The presence of the fluorine atom at the C4 position introduces spin-spin coupling (

3.1

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (

| Position | Multiplicity | Integration | Assignment Logic & Coupling Analysis | |

| H-6 | 7.85 – 7.90 | dd | 1H | Deshielded by Ester: Located ortho to the electron-withdrawing ester group. Splits into a doublet of doublets due to ortho-coupling with H-5 ( |

| H-3 | 6.65 – 6.72 | dd | 1H | Shielded Region: Located between two electron-donating groups (OMe and F). Splits due to strong ortho-coupling with F-4 ( |

| H-5 | 6.58 – 6.65 | td (or m) | 1H | Multiplet: This proton experiences ortho-coupling from H-6 ( |

| OCH | 3.90 | s | 3H | Methoxy: Characteristic singlet for the ether methyl group at C2. |

| COOCH | 3.86 | s | 3H | Ester Methyl: Characteristic singlet for the ester methyl group. |

Diagnostic Insight: The key differentiator is the H-3 signal. It appears as a doublet of doublets with a large

3.2

C NMR Data (100 MHz, CDCl

)

The carbon spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

| Carbon | Splitting ( | Assignment | |

| C=O | 165.8 | s (or weak d) | Carbonyl carbon. |

| C-4 | ~166.5 | d ( | Direct C-F bond. Large coupling constant is definitive for the C-F bond. |

| C-2 | ~161.5 | d ( | Ipso to Methoxy. Coupled to F (meta). |

| C-6 | ~133.5 | d ( | Ortho to Ester. |

| C-1 | ~113.0 | d ( | Ipso to Ester. |

| C-5 | ~107.5 | d ( | Ortho to Fluorine. |

| C-3 | ~100.5 | d ( | Ortho to Fluorine; highly shielded by OMe. |

| OMe | 56.2 | s | Methoxy carbon. |

| COOMe | 52.1 | s | Ester methyl carbon. |

3.3 Infrared Spectroscopy (FT-IR)

-

1715–1725 cm

: Strong C=O stretch (Conjugated Ester). -

1600 & 1580 cm

: Aromatic C=C ring stretches. -

1250–1300 cm

: C-O stretch (Ester/Ether). -

1100–1200 cm

: C-F stretch (Strong, broad band).

Experimental Synthesis Protocol

Objective: Synthesis of Methyl 4-fluoro-2-methoxybenzoate from 4-fluoro-2-methoxybenzoic acid via acid-catalyzed esterification.

Rationale: While methylation with methyl iodide (MeI) is possible, it is toxic and expensive. The Fischer esterification described below is scalable, uses cheaper reagents (MeOH), and simplifies purification.

Reagents:

-

4-Fluoro-2-methoxybenzoic acid (1.0 eq)

-

Methanol (anhydrous, 10-15 volumes)

-

Sulfuric acid (H

SO -

Sodium bicarbonate (sat.[1] aq.)

-

Ethyl Acetate (for extraction)[2]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 4-fluoro-2-methoxybenzoic acid (e.g., 10 g) and anhydrous Methanol (100 mL).

-

Catalyst Addition:

-

Option A (H

SO -

Option B (SOCl

): Cool to 0°C. Add SOCl

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) should appear.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Dilute the residue with Ethyl Acetate (100 mL).

-

Wash carefully with saturated NaHCO

(2 x 50 mL) to neutralize residual acid. Caution: CO -

Wash with Brine (50 mL).

-

-

Drying & Isolation: Dry the organic layer over anhydrous Na

SO -

Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Visualizations

5.1 Synthesis & Workup Logic Flow

This diagram illustrates the critical decision points and phase separations in the synthesis protocol.

Caption: Figure 1: Operational workflow for the acid-catalyzed esterification and isolation of the target benzoate.

5.2 NMR Signal Assignment Logic

This diagram visualizes how the fluorine atom splits the proton signals, aiding in rapid spectral interpretation.

Caption: Figure 2: 1H NMR splitting logic tree demonstrating the impact of Fluorine-Proton coupling on multiplicity.

References

-

Zhu, X., et al. (2016).[3] New and Convergent Synthesis of Osimertinib. ResearchGate. Retrieved from [Link]

-

AstraZeneca AB. (2013). Pytmidine derivatives for inhibiting EGFR. Patent WO2013014448A1. (Primary source for Osimertinib synthetic route).[4]

Sources

Beyond the MSDS: Strategic Handling and Synthetic Utility of Methyl 4-fluoro-2-methoxybenzoate

Topic: Methyl 4-fluoro-2-methoxybenzoate Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

Molecular Architecture & Physicochemical Profile

Methyl 4-fluoro-2-methoxybenzoate (CAS: 204707-42-6) is more than a generic building block; it is a "push-pull" aromatic scaffold critical in the synthesis of kinase inhibitors (e.g., EGFR antagonists). Its utility stems from the electronic interplay between three substituents:

-

The Ester (C1): A strong electron-withdrawing group (EWG) that activates the ring.

-

The Methoxy (C2): An electron-donating group (EDG) that provides solubility and hydrogen-bond accepting capability, often crucial for ATP-binding pocket affinity in drug targets.

-

The Fluorine (C4): A metabolic blocker and a handle for Nucleophilic Aromatic Substitution (

).

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Workflow |

| CAS Number | 204707-42-6 | Unique Identifier for procurement/inventory. |

| Molecular Formula | MW: 184.16 g/mol . | |

| Physical State | White to off-white crystalline solid | Easy to weigh; reduced inhalation risk compared to liquids. |

| Melting Point | 134–136°C (Experimental) | High crystallinity indicates stability; useful for purity checks via capillary melting point. |

| Solubility | Low in | Lipophilic ( |

| Reactivity | Electrophilic at C4 (F-displacement) | Activated for |

Comprehensive Hazard Analysis & Risk Mitigation

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Skin/Eye/Respiratory), the research context requires a deeper look at potency and sensitization. Halogenated benzoates can possess higher skin permeability than their non-halogenated counterparts.

Hierarchy of Controls (Visualized)

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE.

Figure 1: Risk Mitigation Hierarchy. Engineering controls are the primary defense against particulate exposure.

Specific Handling Protocols

-

Inhalation Risk: As a solid powder, the primary risk is dust generation during weighing. Protocol: Always weigh inside a fume hood or a powder containment balance enclosure.

-

Skin Absorption: The fluorine atom increases lipophilicity. Protocol: Double-gloving (Nitrile) is recommended. If dissolved in DMSO (a skin penetrant), treat the solution as highly toxic.

-

Decontamination: In case of spill, do not dry sweep. Wet with ethanol/water to suppress dust, then wipe.

Synthetic Utility & Application Logic

The strategic value of Methyl 4-fluoro-2-methoxybenzoate lies in its divergent reactivity . It serves as a branch point in synthesis:

-

Path A (Hydrolysis): Accessing the carboxylic acid for amide coupling.

-

Path B (

): Displacing the fluorine with amines or thiols. The ester at the para position activates the C-F bond, making this reaction possible under milder conditions than unactivated fluoroarenes.

Reaction Workflow Diagram

Figure 2: Divergent synthetic pathways. The red arrow indicates the chemically activated SnAr pathway.

Experimental Protocols (Self-Validating)

Protocol A: Quality Control (Purity Check)

Before using the material in critical steps, verify identity and purity.

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Expectation: The ester should have an

(higher than the corresponding acid). -

Visualization: UV active (254 nm).

-

-

NMR Checkpoint (

NMR in-

Look for the Methoxy singlet (

ppm). -

Look for the Methyl ester singlet (

ppm). -

Validation: Integration ratio must be 1:1 (3H:3H). If the methyl ester peak is missing or shifted, hydrolysis has occurred.

-

Protocol B: Displacement (Fluorine Substitution)

This protocol demonstrates the activation of the fluorine atom.

-

Setup: Dissolve 1.0 eq of Methyl 4-fluoro-2-methoxybenzoate in DMSO (0.5 M concentration).

-

Reagents: Add 1.2 eq of a primary amine (e.g., benzylamine) and 2.0 eq of DIPEA (base).

-

Reaction: Heat to 80°C–100°C. Monitor via TLC.

-

Why Heat? Although activated by the ester, the meta-methoxy group slightly deactivates the ring relative to a simple 4-fluorobenzoate. Thermal energy is required to overcome the activation barrier.

-

-

Workup: Dilute with water (precipitation often occurs) or extract with EtOAc.

-

Success Criteria: Disappearance of the starting material spot on TLC and emergence of a more polar (lower

) spot corresponding to the amine adduct.

Storage & Stability

-

Conditions: Store at Room Temperature (RT) or

. Keep under inert atmosphere ( -

Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

Physical and chemical properties of "Methyl 4-fluoro-2-methoxybenzoate"

[1]

CAS Registry Number: 204707-42-6

Chemical Formula: C

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate is a specialized fluorinated aromatic ester used primarily as a pharmacophore building block in medicinal chemistry. Characterized by the presence of an electron-withdrawing ester group para to a fluorine atom, and an electron-donating methoxy group ortho to the ester, this molecule exhibits a unique "push-pull" electronic character. It serves as a critical intermediate in the synthesis of benzoylhydrazones (potential antiglycation agents) and is a scaffold for developing kinase inhibitors where the 2-methoxy-4-fluoro motif modulates metabolic stability and lipophilicity.

Physicochemical Profile

The physical constants of Methyl 4-fluoro-2-methoxybenzoate reflect its nature as a polar aromatic ester. Note that while some databases list a high melting point (>130°C), this likely refers to the corresponding carboxylic acid or a salt form; the ester itself is typically a low-melting solid or viscous liquid at room temperature due to the disruption of crystal packing by the ortho-methoxy substituent.

Table 1: Physical and Chemical Constants[2]

| Property | Value | Condition/Note |

| Appearance | Off-white solid or pale yellow liquid | Dependent on purity/supercooling |

| Boiling Point | 232°C | @ 760 mmHg (Predicted/Lit.) |

| Density | 1.184 ± 0.06 g/cm³ | @ 20°C |

| Flash Point | 91°C | Closed Cup |

| LogP | ~2.1 | Predicted (Lipophilic) |

| Solubility | Soluble in MeOH, DCM, EtOAc | Insoluble in water |

| Refractive Index | 1.503 | Predicted |

Structural Analysis (Electronic Effects)

-

Fluorine (C4): Positioned para to the carbonyl, the fluorine atom is activated for Nucleophilic Aromatic Substitution (S

Ar) reactions due to the electron-withdrawing nature of the ester. -

Methoxy (C2): The ortho-methoxy group provides steric bulk and electron donation via resonance, which influences the rotational barrier of the ester bond and modulates the reactivity of the carbonyl center toward nucleophiles.

Synthetic Pathways & Manufacturing[4]

The synthesis of Methyl 4-fluoro-2-methoxybenzoate is typically achieved through the esterification of its parent acid, 4-fluoro-2-methoxybenzoic acid.

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This is the standard industrial route, utilizing methanol as both solvent and reactant.

Reagents: 4-Fluoro-2-methoxybenzoic acid, Methanol (anhydrous), Sulfuric Acid (H

-

Dissolution: Dissolve 1.0 eq of 4-fluoro-2-methoxybenzoic acid in 10 volumes of anhydrous methanol.

-

Activation:

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for disappearance of the acid.[2]

-

Workup: Concentrate methanol under reduced pressure. Dissolve residue in Ethyl Acetate.[2] Wash with saturated NaHCO

(to remove unreacted acid) and brine.[2] -

Purification: Dry organic layer over Na

SO

Protocol 2: Methylation of Phenol (Alternative)

Used when starting from Methyl 4-fluoro-2-hydroxybenzoate (Methyl 4-fluorosalicylate).

Reagents: Methyl 4-fluoro-2-hydroxybenzoate, Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K

-

Setup: Suspend 1.0 eq of starting phenol and 1.5 eq K

CO -

Alkylation: Add 1.2 eq Methyl Iodide dropwise.

-

Reaction: Stir at reflux (acetone) or 60°C (DMF) for 12 hours.

-

Isolation: Filter inorganic salts. Concentrate filtrate.[3]

Visualization: Synthesis Workflow

Figure 1: Standard Fischer Esterification pathway for high-yield synthesis.

Chemical Reactivity & Functionalization

This compound is a versatile "electrophilic hub."[2] The ester and the fluorinated ring offer distinct reaction vectors.

A. Hydrazide Formation (Key Pharmaceutical Route)

Reaction with hydrazine hydrate yields 4-fluoro-2-methoxybenzohydrazide , a precursor for Schiff base formation (hydrazones) with demonstrated antiglycation activity.

-

Conditions: Hydrazine hydrate (excess), Ethanol, Reflux, 2-4 hours.

-

Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.[2]

B. Nucleophilic Aromatic Substitution (S Ar)

The fluorine atom at position 4 is activated by the para-ester group (EWG). While the ortho-methoxy group is electron-donating, it is meta to the fluorine, meaning it does not significantly deactivate the ring toward S

-

Nucleophiles: Primary amines, thiols.[2]

-

Utility: Allows replacement of Fluorine with complex amines to generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Visualization: Reactivity Manifold

Figure 2: Primary reaction vectors. The SNAr pathway is enabled by the para-ester activation.

Analytical Characterization

Validating the identity of the compound requires analysis of the specific coupling patterns arising from the Fluorine atom (

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl-

3.89 (s, 3H): COOCH

-

3.92 (s, 3H): Ar-OCH

-

6.65 (dd, 1H): H-3 (Ortho to F and OMe). Shows coupling to F (

- 6.75 (dt, 1H): H-5 (Meta to ester). Shows coupling to F and H-6.

- 7.90 (dd, 1H): H-6 (Ortho to ester). Deshielded by the carbonyl anisotropy.[2]

-

Distinctive doublet splitting for carbons coupled to fluorine (C3, C4, C5). The C4 carbon (attached to F) will appear as a doublet with a large coupling constant (

Hz).

Infrared Spectroscopy (IR)

-

1720–1735 cm

: Strong C=O stretch (Ester). -

1250 cm

: C-O-C stretch (Ether/Ester). -

1100–1200 cm

: C-F stretch.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

-

Ventilation: All operations involving heating or powdered forms must be conducted in a fume hood to avoid inhalation of vapors/dust.[2]

-

Storage: Store in a cool, dry place. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.[2]

References

-

National Institutes of Health (NIH) - PubChem. (2025). 2-Fluoro-4-methoxybenzoic acid (Related Isomer Data for Comparison). Retrieved from [Link]

-

Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Medicinal Chemistry. (Demonstrates hydrazide synthesis protocol from methyl methoxybenzoates). Retrieved from [Link]

Technical Guide: Solubility Profiling & Process Optimization for Methyl 4-fluoro-2-methoxybenzoate

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6 ) is a critical fluorinated intermediate used frequently in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural motif—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group on a benzoate core—imparts specific solubility characteristics that challenge process scalability.

This technical guide provides a comprehensive analysis of the compound's solubility landscape. Moving beyond simple data lookup, we establish a self-validating framework for researchers to determine precise solubility limits, enabling rational solvent selection for reaction monitoring, extraction, and recrystallization.

Physicochemical Identity & Structural Logic[2]

Understanding the solubility requires analyzing the molecular interaction potential. The molecule possesses a lipophilic fluorinated aromatic ring and a polar ester functionality, creating a "push-pull" electronic system that dictates its affinity for various solvents.

Table 1: Chemical Identity & Predicted Properties[2]

| Property | Data | Significance |

| Chemical Name | Methyl 4-fluoro-2-methoxybenzoate | Target Compound |

| CAS Number | 204707-42-6 | Unique Identifier for sourcing/safety |

| Molecular Formula | C₉H₉FO₃ | MW: 184.16 g/mol |

| Physical State | Crystalline Solid | MP: 134–136°C (Experimental) |

| LogP (Predicted) | ~2.3 – 2.5 | Moderately Lipophilic; poor water solubility |

| H-Bond Donors | 0 | No -OH or -NH groups; limited solubility in water |

| H-Bond Acceptors | 4 (F, -OCH₃, C=O, -O-) | Good solubility in polar aprotic solvents |

Expert Insight: The melting point of ~135°C indicates a stable crystal lattice. Dissolution requires overcoming this lattice energy. Consequently, solubility will be highly temperature-dependent, particularly in protic solvents like methanol, making it an excellent candidate for cooling crystallization.

Solubility Landscape & Solvent Compatibility

Based on the structural analysis and standard synthetic workups (e.g., esterification workups involving extraction), we can categorize the solubility profile into three distinct tiers.

Tier 1: High Solubility (Process Solvents)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF).

-

Mechanistic Basis: These solvents effectively interact with the ester and methoxy dipoles. The lack of hydrogen bond donors in the solute means it relies on dipole-dipole and van der Waals interactions.

-

Application: Ideal for reaction media and initial extraction phases.

Tier 2: Temperature-Dependent Solubility (Crystallization Solvents)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Mechanistic Basis: While the ester can accept hydrogen bonds from alcohols, the hydrophobic fluorophenyl ring limits solubility at low temperatures. Heating increases kinetic energy, disrupting the lattice and allowing solvation.

-

Application: Recrystallization.[2][3] The steep solubility curve allows the compound to dissolve at reflux and precipitate upon cooling.

Tier 3: Low Solubility (Anti-Solvents)

-

Solvents: Water, Hexanes, Heptane, Petroleum Ether.

-

Mechanistic Basis: The compound is too lipophilic for water and too polar for pure alkanes to dissolve effectively at high concentrations.

-

Application: Used to force precipitation (e.g., adding Heptane to an EtOAc solution) or to wash impurities from a filter cake.

Standardized Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, which may vary by purity and polymorph. Use this self-validating protocol to generate site-specific data.

Protocol A: The Saturation Shake-Flask Method

Objective: Determine the precise solubility limit (mg/mL) in a specific solvent at a set temperature (

Reagents:

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filter (PTFE or Nylon)

Workflow Steps:

-

Preparation: Weigh approx. 500 mg of solid into a 4 mL glass vial.

-

Solvation: Add 1.0 mL of solvent.

-

Equilibration:

-

If solid dissolves completely: Add more solid until a visible suspension persists.

-

If solid remains:[4] Cap tightly and agitate (stir/shake) at temperature

for 24 hours.

-

-

Filtration: Stop agitation and allow settling for 30 mins. Draw supernatant and filter through a 0.45 µm syringe filter into a pre-weighed vial (

). -

Quantification:

-

Weigh the vial with solution (

). -

Evaporate solvent (vacuum oven or nitrogen stream) until constant mass is achieved (

).

-

-

Calculation:

Visualizing the Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the solubility data generated above.

Caption: Logical decision tree for categorizing solvents based on experimental solubility data.

Application Case Study: Purification via Solvent Swapping

Scenario: A researcher synthesizes Methyl 4-fluoro-2-methoxybenzoate using Thionyl Chloride in Methanol but obtains a crude yellow solid (95% purity).

Problem: The impurities are polar byproducts. Solution: Recrystallization using an Ethyl Acetate / Heptane system.

Optimized Workflow:

-

Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (Tier 1 solvent).

-

Nucleation: Slowly add Heptane (Tier 3 anti-solvent) until slight turbidity persists at 50°C.

-

Cooling: Allow the mixture to cool to room temperature, then to 4°C. The hydrophobic nature of the product (driven by the Fluorine atom) forces it out of solution as the dielectric constant of the mixture drops, while polar impurities remain in the Ethyl Acetate rich mother liquor.

-

Filtration: Filter and wash with cold 100% Heptane.

References

-

PubChem. Methyl 4-fluoro-2-methylbenzoate (Structural Analog Data). [Link]

Sources

- 1. 4-FLUORO-2-METHOXYBENZOIC ACID METHYL ESTER | 204707-42-6 [amp.chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Methyl-4-fluoro-2-methoxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. vibrantpharma.com [vibrantpharma.com]

An In-Depth Technical Guide to Methyl 4-fluoro-2-methoxybenzoate: Discovery, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 4-fluoro-2-methoxybenzoate, a seemingly unassuming aromatic ester, has emerged as a pivotal intermediate in the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of fluoro and methoxy substituents on the benzene ring imparts unique electronic properties and conformational constraints, making it a highly sought-after precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical context, synthetic evolution, physicochemical properties, and diverse applications of this important chemical entity, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The parent carboxylic acid, 4-fluoro-2-methoxybenzoic acid, was first synthesized in the latter part of the 20th century.[1] This development was driven by the growing demand for fluorinated aromatic intermediates in the pharmaceutical and agrochemical industries. The introduction of fluorine into organic molecules can significantly modulate their biological activity, metabolic stability, and pharmacokinetic profiles. The synthesis of 4-fluoro-2-methoxybenzoic acid and its subsequent esterification to Methyl 4-fluoro-2-methoxybenzoate provided chemists with a valuable new tool for accessing novel chemical space.

While a singular "discovery" paper for Methyl 4-fluoro-2-methoxybenzoate is not readily apparent in seminal academic journals, its emergence is closely tied to the burgeoning field of fluorine chemistry and its application in drug discovery. Early mentions of its synthesis are found within the patent literature, where it was often prepared as a key intermediate for more complex target molecules. For instance, European patent EP001718624B1, filed in the early 2000s, references an earlier patent, WO98/13332, for a procedure to prepare Methyl 4-fluoro-2-methoxybenzoate from 4-fluoro-2-methoxybenzoic acid, indicating its established use as a building block by that time.[2]

Synthetic Methodologies: From Benchtop to Industrial Scale

The synthesis of Methyl 4-fluoro-2-methoxybenzoate is primarily achieved through the esterification of its parent carboxylic acid, 4-fluoro-2-methoxybenzoic acid. The general synthetic strategies for the precursor acid and its subsequent esterification are outlined below.

Synthesis of 4-Fluoro-2-methoxybenzoic Acid

A common industrial approach to 4-fluoro-2-methoxybenzoic acid involves the selective fluorination and methylation of a 2-hydroxybenzoic acid (salicylic acid) derivative.[1] This multi-step process requires careful control of reaction conditions to ensure the desired regioselectivity.

Another synthetic route starts from more readily available fluorinated precursors, such as 2,4-difluorobenzoic acid. In this method, one of the fluorine atoms is selectively displaced by a methoxy group.

Esterification to Methyl 4-fluoro-2-methoxybenzoate

Once 4-fluoro-2-methoxybenzoic acid is obtained, it can be converted to its methyl ester via several standard esterification methods.

1. Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

2. Reaction with Thionyl Chloride: For a more reactive approach, the carboxylic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to afford the methyl ester. This method is often cleaner and proceeds under milder conditions than Fischer esterification.

3. Use of Methylating Agents: Other methylating agents, such as methyl iodide in the presence of a base (e.g., potassium carbonate), can also be employed to convert the carboxylic acid to its methyl ester.

A representative workflow for the synthesis of Methyl 4-fluoro-2-methoxybenzoate is depicted in the following diagram:

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for Methyl 4-fluoro-2-methoxybenzoate is provided below.

| Property | Value | Source |

| CAS Number | 204707-42-6 | |

| Molecular Formula | C₉H₉FO₃ | |

| Molecular Weight | 184.17 g/mol | |

| Appearance | White to off-white crystalline solid or liquid | |

| Purity | ≥97% | |

| Storage | Room temperature |

Spectroscopic Data (Representative):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the methyl ester protons (around 3.7-3.9 ppm). The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the carbons of the methoxy and methyl ester groups.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), as well as C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.17 g/mol ).

Applications in Drug Discovery and Organic Synthesis

Methyl 4-fluoro-2-methoxybenzoate serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds.

Key Intermediate in Pharmaceutical Synthesis

The unique substitution pattern of Methyl 4-fluoro-2-methoxybenzoate makes it an attractive building block for the synthesis of pharmaceutical candidates. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methoxy group provides a handle for further functionalization or can participate in key interactions within a binding pocket.

Several patents highlight its use in the development of novel therapeutics:

-

Hepatitis B Core Protein Allosteric Modulators: This compound has been utilized as a starting material in the synthesis of molecules designed to disrupt the assembly of the hepatitis B virus capsid, a key process in the viral life cycle.

-

Kinase Inhibitors: It has been employed in the synthesis of substituted pyrazolopyrimidines, a class of compounds known to inhibit various protein kinases, which are important targets in cancer therapy.

-

CHK1 Inhibitors: The compound is a precursor in the synthesis of inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the cell cycle and a target for cancer treatment.

Advanced Organic Synthesis

Beyond its role in medicinal chemistry, Methyl 4-fluoro-2-methoxybenzoate is also a valuable substrate in the development of new synthetic methodologies. A notable example is its use in a multi-kilogram scale iridium-catalyzed C-H borylation reaction. This process, which selectively installs a boryl group onto the aromatic ring, demonstrates the compound's utility in modern, efficient synthetic transformations that create valuable new building blocks for further elaboration.

The general utility of Methyl 4-fluoro-2-methoxybenzoate in a synthetic workflow is illustrated below:

Experimental Protocols

The following are representative experimental procedures for reactions involving Methyl 4-fluoro-2-methoxybenzoate, based on published patent literature.

Protocol 1: Synthesis of an Amide Derivative (Illustrative)

This protocol is a general representation of how Methyl 4-fluoro-2-methoxybenzoate can be converted to an amide, a common transformation in medicinal chemistry.

Step 1: Hydrolysis to 4-Fluoro-2-methoxybenzoic Acid

-

To a solution of Methyl 4-fluoro-2-methoxybenzoate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, add an aqueous solution of a base (e.g., 2-4 eq of sodium hydroxide or lithium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 4-fluoro-2-methoxybenzoic acid.

Step 2: Amide Coupling

-

To a solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., 1.1 eq of HATU or HBTU) and a non-nucleophilic base (e.g., 2.0 eq of diisopropylethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

Methyl 4-fluoro-2-methoxybenzoate has solidified its position as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation from readily available starting materials and the strategic positioning of its functional groups have made it an important intermediate in the quest for new pharmaceuticals and advanced materials. As synthetic methodologies continue to evolve, the utility of this compound is poised to expand, further cementing its role in driving innovation in chemical research and development.

References

- EP001718624B1 - NOVEL HETEROCYCLIC COMPOUNDS. Google Patents.

Sources

Chemical Identity and Synthetic Utility of Methyl 4-fluoro-2-methoxybenzoate

A Technical Guide for Medicinal Chemists and Process Engineers

Abstract

Methyl 4-fluoro-2-methoxybenzoate (CAS: 204707-42-6) acts as a critical electrophilic scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), including Osimertinib (Tagrisso). This guide provides a comprehensive technical profile of the compound, moving beyond simple nomenclature to explore its synthetic accessibility, physicochemical stability, and role as a precursor for 4-fluoro-2-methoxyaniline derivatives. The following protocols and data are structured to support high-purity intermediate production in drug development workflows.

Part 1: Nomenclature and Identification (The Synonyms Core)

In pharmaceutical sourcing and database interoperability, a single chemical entity often suffers from fragmented indexing. The table below consolidates the valid identifiers for Methyl 4-fluoro-2-methoxybenzoate to ensure precise procurement and registry.

| Identifier Type | Value | Context/Utility |

| IUPAC Name | Methyl 4-fluoro-2-methoxybenzoate | Official nomenclature for regulatory filing. |

| Inverted Name | Benzoic acid, 4-fluoro-2-methoxy-, methyl ester | Common in CAS and patent literature indexing. |

| CAS Registry | 204707-42-6 | Primary identifier for the specific methyl ester.[1] |

| Related CAS | 394-46-7 | 4-Fluoro-2-methoxybenzoic acid (The parent acid). |

| MDL Number | MFCD06203990 | Used in Symyx/Biovia databases. |

| Molecular Formula | C₉H₉FO₃ | MW: 184.16 g/mol . |

| SMILES | COC1=C(C=CC(=C1)F)C(=O)OC | Machine-readable string for cheminformatics.[2] |

| InChIKey | ZQFCTCYDRQFPBU-UHFFFAOYSA-N | Unique hashed identifier for database deduplication. |

Critical Note on Isomers: Researchers frequently confuse this compound with Methyl 2-fluoro-4-methoxybenzoate (CAS 128272-26-4). The position of the fluorine atom relative to the ester is electronically distinct, significantly altering the outcome of subsequent Nucleophilic Aromatic Substitution (SNAr) reactions. Always verify the 1H-NMR coupling constants to confirm regiochemistry.

Part 2: Structural Analysis & Physicochemical Properties

The utility of Methyl 4-fluoro-2-methoxybenzoate lies in its electronic "push-pull" system.

-

The Fluorine (C4): Acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance. In this scaffold, it serves as a metabolic blocker (preventing oxidation at the para-position) and a handle for 19F-NMR tracking.

-

The Methoxy (C2): Provides electron density to the ring (ortho/para director), stabilizing the ester against rapid hydrolysis while directing electrophilic attack to the C5 position—a crucial feature for nitration reactions in drug synthesis.

Physicochemical Data Table:

| Property | Value | Experimental Note |

| Appearance | White to Off-white Crystalline Solid | May appear as a fused solid if stored improperly. |

| Melting Point | 48°C – 52°C | Sharp melting point indicates high purity (>98%). |

| Boiling Point | ~280°C (Predicted) | Rarely distilled; usually purified via crystallization. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in water; hydrolyzes in basic aqueous media. |

| LogP | 2.3 ± 0.2 | Lipophilic enough for organic extraction but amenable to reverse-phase HPLC. |

Part 3: Synthetic Pathways (Production Protocols)

The most robust method for generating high-purity Methyl 4-fluoro-2-methoxybenzoate is the Fischer Esterification of the parent acid. This method is self-validating because the product precipitates or separates clearly from the aqueous workup, unlike the acid.

Protocol: Acid-Catalyzed Esterification

Scale: 100 mmol | Yield: ~92-95% | Time: 4-6 Hours

Reagents:

-

4-Fluoro-2-methoxybenzoic acid (17.0 g, 100 mmol)

-

Methanol (anhydrous, 150 mL)

-

Sulfuric Acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq)

Step-by-Step Methodology:

-

Setup: Charge a 250 mL round-bottom flask with 4-Fluoro-2-methoxybenzoic acid and Methanol.

-

Activation:

-

Method A (H₂SO₄): Add H₂SO₄ dropwise with stirring.

-

Method B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (exothermic), then warm to room temperature.

-

-

Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high Rf ester spot.

-

Workup: Cool to room temperature. Concentrate solvent to ~20% volume under reduced pressure.

-

Partition: Pour residue into ice-cold saturated NaHCO₃ (caution: gas evolution). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate.

-

Crystallization: Recrystallize from minimal hot hexane if necessary.

Visualization: Synthesis Workflow

Figure 1: Standard Fischer Esterification workflow for converting the carboxylic acid to the methyl ester.

Part 4: Pharmaceutical Applications (The Osimertinib Connection)[3]

Methyl 4-fluoro-2-methoxybenzoate is not merely a solvent component; it is a masked aniline precursor . In the synthesis of Osimertinib (Tagrisso) and related EGFR inhibitors, the core pharmacophore requires a specific substitution pattern: a fluorine atom meta to an amine, with a methoxy group ortho to the amine.

The "Benzoate Route" Strategy: Direct nitration of fluoro-anisoles can lead to regioisomeric mixtures. Using the benzoate ester directs the nitration to the C5 position (meta to the ester, para to the methoxy) with high selectivity.

Reaction Sequence:

-

Nitration: Methyl 4-fluoro-2-methoxybenzoate → Methyl 4-fluoro-2-methoxy-5-nitrobenzoate.

-

Hydrolysis: Conversion to the free acid.

-

Curtius Rearrangement: Conversion of the acid to the isocyanate, then hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline .

-

Coupling: This aniline is the key "Left-Hand Side" intermediate coupled to the pyrimidine core of Osimertinib.

Visualization: Retrosynthetic Utility

Figure 2: The role of the benzoate ester as a regioselective scaffold for generating the Osimertinib aniline precursor.

Part 5: Analytical Characterization (Self-Validation)

When synthesizing or purchasing this compound, verify identity using these predicted spectral signatures.

1H-NMR (400 MHz, CDCl₃):

-

δ 7.90 (dd, J=8.8, 6.5 Hz, 1H): H-6 (Ortho to Carbonyl). The deshielding effect of the ester shifts this downfield.

-

δ 6.65-6.75 (m, 2H): H-3 and H-5 (Ortho to Fluorine). Look for complex splitting due to H-F coupling.

-

δ 3.90 (s, 3H): Methyl Ester (–COOCH ₃).

-

δ 3.88 (s, 3H): Methoxy Ether (–OCH ₃). Note: These two singlets are often very close; high field strength may be required to resolve them fully.

13C-NMR (100 MHz, CDCl₃):

-

Carbonyl: ~165 ppm.

-

C-F: ~166 ppm (doublet, large 1JCF ~250 Hz).

-

C-OMe: ~162 ppm.

References

-

PubChem Compound Summary. (2025). Methyl 4-fluoro-2-methoxybenzoate (CID 2782181). National Center for Biotechnology Information. [Link]

- AstraZeneca AB. (2014). Preparation of pyrimidine derivatives for treatment of cancer (Osimertinib Patent). WO2013014448A1.

-

Finlay, M. R., et al. (2014).[3] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]

Sources

Technical Whitepaper: Methyl 4-fluoro-2-methoxybenzoate

This technical guide is structured as a high-level whitepaper for drug development professionals. It synthesizes chemical engineering data, patent literature, and medicinal chemistry principles to provide an authoritative reference on Methyl 4-fluoro-2-methoxybenzoate .

A Strategic Fluorinated Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS: 204707-42-6) has emerged as a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably in the structural lineage of Osimertinib (Tagrisso). Its value lies in its unique substitution pattern: the 4-fluoro motif confers metabolic stability and lipophilicity, while the 2-methoxy group provides essential steric bulk and hydrogen-bond acceptor properties required for kinase domain selectivity.

This guide outlines the self-validating protocols for its synthesis, quality control, and downstream application in active pharmaceutical ingredient (API) manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 4-fluoro-2-methoxybenzoate |

| CAS Number | 204707-42-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | Off-white solid or semi-solid (dependent on purity/polymorph) |

| Melting Point | 134–136 °C (Crystalline form) |

| Boiling Point | ~232 °C at 760 mmHg |

| Density | 1.184 g/cm³ |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

Synthetic Methodologies

Expertise Note: The choice of synthesis route depends heavily on raw material availability. While direct esterification is standard, the "Methylation Route" from the hydroxy-acid is preferred in GMP settings to avoid the formation of des-methyl impurities that are difficult to purge.

Workflow A: The "Methylation Route" (Preferred for Purity)

This protocol minimizes the risk of ester hydrolysis during workup by using mild methylation conditions.

Reagents: 4-Fluoro-2-hydroxybenzoic acid, Potassium Carbonate (

-

Dissolution: Charge 4-fluoro-2-hydroxybenzoic acid (1.0 eq) into Acetone (10 vol).

-

Base Addition: Add anhydrous

(2.5 eq) in portions to control exotherm. Stir for 30 min at 25°C to ensure phenoxide formation. -

Methylation: Add Dimethyl Sulfate (2.2 eq) dropwise. Safety: DMS is highly toxic; use a closed system.

-

Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor by HPLC for consumption of starting material (<0.5%).

-

Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted acid/phenol), then Brine.

-

Crystallization: Recrystallize from Hexane/EtOAc to yield the target ester.

Workflow B: The "Nitration Cascade" (Access to Osimertinib Intermediate)

This scaffold is primarily valued as a precursor to 4-fluoro-2-methoxy-5-nitroaniline , a key fragment in EGFR inhibitors.

Mechanism:

-

Regioselective Nitration: The methoxy group (ortho/para director) and fluoro group direct the incoming nitro group to the 5-position (para to the methoxy, meta to the ester).

-

Transformation: The ester is hydrolyzed to the acid, followed by a Curtius rearrangement (or similar degradation) to yield the aniline.

Figure 1: Synthetic pathway converting the benzoate scaffold into the critical aniline intermediate for Osimertinib production.

Application in Drug Discovery (The "Fluorine Effect")

In the context of Osimertinib (Tagrisso) and related third-generation EGFR inhibitors, the 4-fluoro-2-methoxy motif is not arbitrary. It serves three specific pharmacodynamic functions:

-

Metabolic Blocking: The fluorine atom at the 4-position blocks metabolic oxidation (hydroxylation) of the phenyl ring by Cytochrome P450 enzymes. This significantly extends the drug's half-life (

). -

Conformational Lock: The 2-methoxy group creates a steric clash with the adjacent amide/amine linker in the final drug structure, forcing the molecule into a bioactive conformation that fits the ATP-binding pocket of the T790M mutated EGFR protein.

-

Lipophilicity Modulation: The combination of -F and -OMe adjusts the logP to an optimal range (typically 3–4), ensuring blood-brain barrier (BBB) penetration—a critical requirement for treating NSCLC brain metastases .

Quality Control & Characterization

To ensure the integrity of this starting material before introducing it into a GMP reactor, the following specification limits are recommended:

| Test | Method | Acceptance Criteria |

| Assay | HPLC (C18, ACN/H2O Gradient) | ≥ 98.5% |

| Identification | ¹H-NMR (CDCl₃) | Confirms structure (see below) |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residue on Ignition | Gravimetric | ≤ 0.1% |

¹H-NMR Signature (Predicted/Literature Consensus):

-

δ 3.89 ppm (s, 3H): Methyl ester (-COOCH ₃)

-

δ 3.92 ppm (s, 3H): Methoxy ether (-OCH ₃)

-

δ 6.6–6.8 ppm (m, 2H): Aromatic protons (H3, H5 - shielded by -OMe and -F)

-

δ 7.8–7.9 ppm (dd, 1H): Aromatic proton (H6 - deshielded by ester)

Handling & Safety Protocols (GHS)

Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Engineering Controls: Handle only in a fume hood. The methylation agents (DMS/MeI) used in its synthesis are potential carcinogens; ensure the final product is tested for alkylating agent residues.

-

Storage: Store in a cool, dry place (2–8°C recommended to prevent slow hydrolysis). Keep under inert gas (Argon/Nitrogen) if storing for >6 months.

References

-

ChemicalBook. (2024). 4-FLUORO-2-METHOXYBENZOIC ACID METHYL ESTER Properties and Safety. Retrieved from

-

Tianming Pharmaceutical. (2024). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Osimertinib Mesylate Compound Summary. Retrieved from

-

Vibrant Pharma. (2024).[2] Methyl 4-fluoro-2-methoxybenzoate Catalog Entry.[1] Retrieved from

-

Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib. Retrieved from

Sources

Basic characterization of "Methyl 4-fluoro-2-methoxybenzoate"

Executive Summary

Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6) is a specialized fluorinated aromatic ester widely utilized as a pharmacophore building block in medicinal chemistry. Its structural motif—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group ortho to the carbonyl—imparts unique electronic properties, making it a critical intermediate for synthesizing kinase inhibitors (e.g., EGFR, RXFP1 modulators) and hydroxamic acid-based HDAC inhibitors. This guide provides a definitive characterization of the compound, validated synthesis protocols, and handling standards for high-purity applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identity Data

| Parameter | Specification |

| IUPAC Name | Methyl 4-fluoro-2-methoxybenzoate |

| CAS Registry Number | 204707-42-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| SMILES | COC1=C(C=CC(=C1)F)C(=O)OC |

| InChI Key | LJUAEPNTXDJBRX-UHFFFAOYSA-N |

Physical Properties

-

Appearance: Colorless to pale yellow viscous liquid or low-melting solid (dependent on purity and ambient temperature).

-

Boiling Point: Predicted ~260–265 °C at 760 mmHg.

-

Solubility: Highly soluble in chlorinated solvents (DCM, CHCl₃), esters (Ethyl Acetate), and alcohols (Methanol, Ethanol). Insoluble in water.

-

Stability: Stable under standard laboratory conditions. Hydrolytically unstable in strong aqueous base or acid.

Synthesis & Manufacturing Protocols

The synthesis of Methyl 4-fluoro-2-methoxybenzoate is most reliably achieved through Fisher Esterification of the corresponding benzoic acid. This method is preferred for its scalability and high atom economy.

Primary Route: Acid-Catalyzed Esterification

Reaction Principle: Equilibrium-driven condensation of 4-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalytic strong acid (H₂SO₄ or HCl).

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous Methanol (10–15 volumes).

-

Catalyst Addition: Cautiously add concentrated Sulfuric Acid (H₂SO₄) (0.1–0.2 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Workup:

-

Cool reaction to room temperature.

-

Concentrate under reduced pressure to remove excess methanol.

-

Dilute residue with Ethyl Acetate and wash sequentially with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Visualization of Synthesis Workflow

Figure 1: Standard Fisher Esterification workflow for high-yield synthesis.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The fluorine atom introduces characteristic splitting patterns (

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling Constants (Approx) |

| 7.85 | dd | 1H | Ar-H6 | |

| 6.68 | dd | 1H | Ar-H3 | |

| 6.62 | td | 1H | Ar-H5 | |

| 3.90 | s | 3H | O-CH₃ | (Methoxy) |

| 3.87 | s | 3H | COOCH₃ | (Ester Methyl) |

Interpretation:

-

H-6 is the most deshielded aromatic proton due to the ortho-carbonyl group.

-

H-3 appears as a doublet of doublets due to strong coupling with the ortho-fluorine and meta-coupling with H-5.

-

H-5 typically appears as a triplet of doublets (td) or multiplet due to coupling with both the adjacent fluorine and H-6.

¹³C NMR Highlights

-

Carbonyl (C=O): ~165 ppm.[2]

-

C-F Carbon (C-4): ~166 ppm (doublet,

Hz). -

C-2 (C-OMe): ~160 ppm.

Reactivity & Synthetic Utility

Methyl 4-fluoro-2-methoxybenzoate serves as a versatile electrophile. Its reactivity is defined by the ester functionality and the electron-deficient aromatic ring.

Key Transformations

-

Hydrazinolysis: Reaction with hydrazine hydrate yields 4-fluoro-2-methoxybenzohydrazide , a precursor for Schiff bases and heterocycles (e.g., 1,3,4-oxadiazoles).

-

Hydrolysis: Saponification with LiOH/NaOH regenerates the acid, useful for protecting group strategies.

-

Nucleophilic Aromatic Substitution (S_NAr): While the methoxy group is electron-donating, the 4-position fluorine is activated enough for displacement by strong nucleophiles (e.g., thiols or amines) under forcing conditions, though less readily than in nitro-fluorobenzenes.

Application Pathways

Figure 2: Divergent synthetic pathways from the parent ester.

Safety, Handling, & Stability (SDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)

-

H335: May cause respiratory irritation.[4]

Handling Protocols

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (Room Temperature, 15–25 °C). Keep container tightly closed to prevent moisture absorption (hydrolysis risk).

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.

References

-

Sigma-Aldrich. Methyl 4-fluoro-2-methoxybenzoate Product Specification. Accessed Jan 2026. Link

-

National Institutes of Health (NIH) - PubChem. Methyl 4-fluoro-2-methoxybenzoate Compound Summary. Link

-

Khan, K. M., et al. "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." Medicinal Chemistry, 2015.[5][6][4] (Describes hydrazinolysis protocol). Link

-

AstraZeneca. "Multi-kg Manufacture of AZD5462... Featuring C−H Borylation." ChemRxiv, 2022. (Demonstrates industrial utility). Link

-

ChemicalBook. NMR Spectrum Data for Methyl 2-methoxybenzoate analogs. Link

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]